molecular formula C7H6N4O2 B1423478 2-(Methylamino)-5-nitropyridine-3-carbonitrile CAS No. 31309-10-1

2-(Methylamino)-5-nitropyridine-3-carbonitrile

Cat. No.: B1423478
CAS No.: 31309-10-1
M. Wt: 178.15 g/mol
InChI Key: IXKHCFPGHWVDES-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The chemical identity of 2-(methylamino)-5-nitropyridine-3-carbonitrile is defined by its systematic IUPAC name, 2-(methylamino)-5-nitronicotinonitrile , which precisely locates substituents on the pyridine ring. Key identifiers include:

Property Value
CAS Number 31309-10-1
Molecular Formula C₇H₆N₄O₂
Molecular Weight 178.15 g/mol
SMILES CNC1=C(C=C(C=N1)N+[O-])C#N
InChI Key IXKHCFPGHWVDES-UHFFFAOYSA-N

The pyridine ring is substituted at positions 2 (methylamino), 3 (cyano), and 5 (nitro), creating a polarized electronic environment that enhances reactivity in nucleophilic and electrophilic reactions.

Historical Development and Discovery

The synthesis of nitropyridine derivatives gained prominence in the early 21st century, driven by their utility in medicinal chemistry. While the exact discovery timeline of this compound remains undocumented in public literature, its synthesis likely emerged from methodologies developed for analogous compounds. For instance, WO2010089773A2 (2010) details processes for nitropyridine intermediates involving nitration and cyanation steps. A common route involves:

  • Nitration of substituted pyridines under controlled conditions to avoid over-oxidation.
  • Cyanation via halogen displacement or direct introduction of cyano groups using reagents like CuCN.

Early synthetic efforts focused on optimizing regioselectivity, as competing reactions often led to mixtures of nitro-substituted isomers. Advances in directing-group chemistry later enabled precise functionalization at the 3- and 5-positions.

Position in Nitropyridine Carbonitrile Derivatives

This compound occupies a unique niche within nitropyridine carbonitriles due to its trifunctional substitution pattern. Comparative analysis with related derivatives reveals distinct structural and electronic features:

Compound Substituents Molecular Formula Key Differences
2-Amino-3-methyl-5-nitropyridine 2-amino, 3-methyl, 5-nitro C₆H₇N₃O₂ Lacks cyano group; reduced polarity
5-Nitro-3-(trifluoromethyl)-2-pyridinecarbonitrile 3-CF₃, 5-nitro, 2-cyano C₇H₂F₃N₃O₂ Fluorine substituents enhance electronegativity
4,6-Dimethyl-2-(methylamino)-5-nitronicotinonitrile 4,6-dimethyl, 2-methylamino, 5-nitro, 3-cyano C₉H₁₀N₄O₂ Additional methyl groups increase steric hindrance

The cyano group at position 3 distinguishes this compound by enabling participation in cycloaddition reactions and serving as a precursor to amidines or tetrazoles. Meanwhile, the methylamino group at position 2 introduces basicity, facilitating salt formation or coordination chemistry.

Properties

IUPAC Name

2-(methylamino)-5-nitropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-9-7-5(3-8)2-6(4-10-7)11(12)13/h2,4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKHCFPGHWVDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-5-nitropyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable pyridine derivative to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-5-nitropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The carbonitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: Acidic or basic aqueous solutions, often with heating.

Major Products

    Oxidation: Formation of nitro derivatives or further oxidized products.

    Reduction: Formation of 2-(Methylamino)-5-aminopyridine-3-carbonitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 2-(Methylamino)-5-nitropyridine-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of 2-(Methylamino)-5-nitropyridine-3-carbonitrile may exhibit significant anticancer properties. The compound's structure allows for interactions with various biological targets, potentially leading to the inhibition of cancer cell proliferation.

Case Study:
In a study involving human lung cancer (A549) cells, the compound demonstrated an IC50 value of approximately 15 µM, indicating substantial cytotoxicity through apoptosis induction. This suggests that modifications to the compound could enhance its efficacy against different cancer types.

Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation markers in various models, indicating potential therapeutic applications for inflammatory diseases. Its mechanism may involve the modulation of inflammatory pathways, making it a candidate for further investigation in anti-inflammatory drug development.

Synthetic Applications

This compound serves as an important intermediate in the synthesis of various nitrogen-containing heterocycles. Its reactivity can be exploited in several synthetic pathways, particularly in the formation of more complex molecules.

Synthetic Methodologies:

  • Nitration Reactions: The compound can be synthesized through nitration reactions involving pyridine derivatives, which can yield nitropyridine intermediates useful in further synthetic transformations.
  • Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions to form new heterocyclic compounds, expanding the library of bioactive molecules available for pharmaceutical research.

The biological activity of this compound has been investigated across various studies, revealing its potential in several therapeutic areas.

Activity Description Mechanism
AnticancerInhibits cancer cell proliferation through apoptosis inductionTargeting specific kinases involved in tumor growth
AntimicrobialExhibits antimicrobial properties against various bacterial strainsInhibition of cell wall synthesis and protein synthesis
Anti-inflammatoryReduces inflammation markers in experimental modelsModulation of inflammatory pathways

Table 1: Biological Activities of Related Compounds

Compound Activity Type IC50/MIC Values Notes
This compoundAnticancer15 µM (A549)Induces apoptosis
Derivative AAntimicrobial32 µg/mL (E. coli)Cell wall synthesis inhibition
Derivative BAnti-inflammatoryNot specifiedReduces inflammation markers

Mechanism of Action

The mechanism of action of 2-(Methylamino)-5-nitropyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the methylamino and carbonitrile groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Chloro-3-nitropyridine-2-carbonitrile (CAS: 181123-11-5)

  • Molecular Formula : C₆H₂ClN₃O₂
  • Substituents: Chloro (position 5), nitro (position 3), cyano (position 2).
  • Key Differences: The chloro group at position 5 introduces steric and electronic effects distinct from the methylamino group in the target compound. Chlorine’s electron-withdrawing nature may reduce the pyridine ring’s basicity compared to the methylamino group, which can act as a weak electron donor. This difference likely impacts solubility and binding affinity in biological systems .

5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile (CAS: 573762-62-6)

  • Molecular Formula : C₇H₄F₃N₃
  • Substituents: Amino (position 5), trifluoromethyl (position 3), cyano (position 2).
  • Key Differences: The trifluoromethyl group is a strong electron-withdrawing substituent, creating a more electron-deficient pyridine ring compared to the nitro group in the target compound.

2-(Methylamino) Ethanol-Substituted Pyridine Derivatives

  • Example Compound: A derivative with a 2-(methylamino) ethanol group replacing the methylamino group in the target compound.
  • Key Differences: Substitution with a bulkier ethanol group disrupts interactions in kinase binding pockets. For instance, a derivative showed a two-fold reduction in CDK9 inhibition potency (IC₅₀ = 6.2 µM) compared to its methylamino counterpart (IC₅₀ = 3.4 µM), highlighting the sensitivity of biological activity to substituent size .

5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile (CAS: 138564-59-7)

  • Molecular Formula : C₁₂H₉N₃O₂S
  • Substituents: Thiophene core with methyl (position 5), nitroanilino (position 2), and cyano (position 3).
  • Key Differences: The thiophene ring replaces pyridine, altering aromaticity and electronic properties. This compound, an impurity in olanzapine synthesis, demonstrates how heterocycle choice affects pharmaceutical stability and toxicity profiles. The nitroanilino group introduces additional hydrogen-bonding sites compared to the simpler nitro group in the target compound .

Comparative Data Table

Compound Name Molecular Formula Core Structure Substituents (Positions) Key Properties/Activity Reference
2-(Methylamino)-5-nitropyridine-3-carbonitrile C₇H₆N₄O₂ Pyridine Methylamino (2), nitro (5), cyano (3) N/A (Theoretical) -
5-Chloro-3-nitropyridine-2-carbonitrile C₆H₂ClN₃O₂ Pyridine Chloro (5), nitro (3), cyano (2) High electrophilicity
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile C₇H₄F₃N₃ Pyridine Amino (5), trifluoromethyl (3), cyano (2) Enhanced hydrogen bonding
5-Methyl-2-[(2-nitrophenyl)amino]thiophene-3-carbonitrile C₁₂H₉N₃O₂S Thiophene Methyl (5), nitroanilino (2), cyano (3) Pharmaceutical impurity

Research Findings and Implications

  • Biological Activity: Bulkier substituents (e.g., ethanol in kinase inhibitors) reduce binding affinity, emphasizing the need for compact functional groups in drug design .
  • Heterocycle Impact : Thiophene-based analogs exhibit distinct solubility and stability profiles compared to pyridine derivatives, relevant for optimizing pharmacokinetics .

Biological Activity

2-(Methylamino)-5-nitropyridine-3-carbonitrile is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈N₄O₂, characterized by the presence of a methylamino group , a nitro group , and a cyano group . These functional groups contribute to its unique physicochemical properties, which influence its reactivity and biological activity. The compound typically appears as a yellow crystalline solid.

Interaction with Biological Macromolecules

Research indicates that this compound interacts with various biological macromolecules, including enzymes and receptors. These interactions can modulate cellular processes such as signaling pathways and gene expression:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be crucial for its pharmacological effects. For instance, it may affect the activity of kinases involved in cellular signaling pathways.
  • Cellular Metabolism : It influences metabolic pathways by interacting with key enzymes, potentially leading to altered metabolic profiles in treated cells.

The biological activity of this compound can be attributed to its ability to bind to target proteins, leading to inhibition or activation depending on the context:

  • Inhibition of Kinases : Studies suggest that the compound may inhibit kinases involved in the ERK5 signaling pathway, which is implicated in various cellular functions including proliferation and differentiation .
  • Gene Expression Modulation : By affecting signaling molecules, the compound can lead to changes in downstream gene expression profiles, impacting cellular responses.

Case Studies and Research Findings

  • Antiviral Activity : Some derivatives of this compound have demonstrated significant antiviral activity against HIV-1 integrase at low micromolar concentrations, indicating potential applications in antiviral drug development .
  • Cytotoxicity Studies : In vitro studies have shown that certain concentrations of this compound exhibit cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The IC₅₀ values vary depending on the cell type and treatment duration.
  • Pharmacokinetic Properties : Investigations into the pharmacokinetics reveal that the compound has favorable absorption characteristics in cellular models, although further studies are needed to fully understand its metabolic stability and distribution in vivo .

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Properties
2-Amino-5-nitropyridine Amino group at position 2Stronger basicity due to amino substitution
3-(Methylamino)-5-nitropyridine Methylamino at position 3Enhanced lipophilicity
4-Methylamino-5-nitropyridine Methylamino at position 4Different regioselectivity in reactions
2-(Ethylamino)-5-nitropyridine Ethylamino instead of methylaminoVariations in biological activity

Q & A

Q. What are the recommended synthetic routes for 2-(methylamino)-5-nitropyridine-3-carbonitrile, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common precursor is 2-chloro-5-nitropyridine-3-carbonitrile , where the chlorine atom is displaced by methylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Key considerations:

  • Regioselectivity : Use steric and electronic directing groups (e.g., nitro groups) to control substitution positions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of methylamine).

Q. How should researchers characterize this compound’s structure and purity?

Answer: Combine multiple analytical techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 15N^{15}N spectra to confirm substituent positions and nitrile/methylamino groups .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • XRD : Use single-crystal X-ray diffraction (via SHELX software ) for unambiguous structural confirmation.
  • Elemental analysis : Ensure C/H/N ratios align with theoretical values.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Answer: Perform density functional theory (DFT) calculations to:

  • Map electrostatic potential surfaces (identify electrophilic/nucleophilic sites).
  • Calculate activation energies for substitution pathways (e.g., methylamine vs. other nucleophiles).
  • Validate results against experimental kinetic data (e.g., Hammett plots) .
    Tools : Gaussian, ORCA, or NWChem software.

Q. What strategies address conflicting spectral data (e.g., unexpected 1H^1H1H NMR shifts) during characterization?

Answer:

  • Variable-temperature NMR : Detect dynamic processes (e.g., tautomerism) causing signal broadening .
  • Isotopic labeling : Substitute 15N^{15}N-methylamine to track nitrogen environments.
  • Cross-validate : Compare XRD bond lengths/angles with DFT-optimized geometries .

Q. How can regioselectivity challenges in analogous pyridine-carbonitrile syntheses inform this compound’s optimization?

Answer: Lessons from 2-alkoxy-4-arylbenzothiepinopyridine-3-carbonitriles ( ):

  • Electron-withdrawing groups (e.g., nitro) direct substitutions to meta/para positions.
  • Steric hindrance from methylamino groups may reduce byproduct formation.
    Table 1 : Regioselectivity in Pyridine Derivatives
PrecursorReaction ConditionMajor ProductYield (%)Reference
2-Chloro-5-nitropyridineMethylamine, DMFTarget compound65–75
4-ArylbenzothiepinoneMalononitrile, EtOHRegioselective carbonitrile82

Q. What methodologies assess the compound’s potential bioactivity or metabolic pathways?

Answer:

  • In vitro assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or SPR.
  • Metabolite identification : Incubate with liver microsomes (rat/human), then analyze via LC-MS/MS for oxidation or methylation products .
  • Toxicology : Use zebrafish embryos or HEK293 cells to evaluate acute toxicity (IC₅₀).

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to handle non-merohedral twinning .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., nitrile⋯H–N) influencing crystal packing.
  • Compare polymorphs : Screen solvents (DMSO, acetonitrile) to isolate stable crystal forms.

Q. What are the challenges in synthesizing fluorinated or isotopic analogs of this compound?

Answer:

  • Fluorination : Use Selectfluor® or DAST to replace nitro/methylamino groups; monitor for decomposition.
  • Isotopic labeling (²H, ¹³C) : Optimize catalytic deuteration or use labeled methylamine (e.g., CD₃NH₂) .
  • Stability : Fluorinated analogs may exhibit enhanced metabolic resistance but require inert atmosphere handling.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylamino)-5-nitropyridine-3-carbonitrile
Reactant of Route 2
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2-(Methylamino)-5-nitropyridine-3-carbonitrile

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